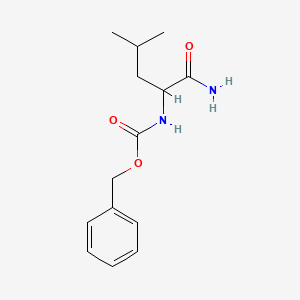

Z-DL-leucine amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Z-DL-leucine amide involves several steps. One method uses a new chiral resolution labeling reagent for the separation and identification of the dl-forms of short-chain peptides . Another approach involves the use of proteases for the stereoselective formation of peptide bonds .Molecular Structure Analysis

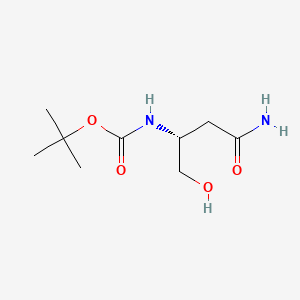

The molecular formula of this compound is C14H20N2O3 . Its InChI code is 1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18) .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various enzymes and substrates .Physical and Chemical Properties Analysis

This compound has a molecular weight of 264.32 g/mol . Its melting point is between 129-135°C .Safety and Hazards

Mechanism of Action

Target of Action

Z-DL-leucine amide primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is predominantly expressed in various tissues such as the cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer . Its physiological function is to mediate the Na+ and pH independent exchange of essential amino acids .

Mode of Action

The compound interacts with its targets by switching its uptake into cells. The acetylation of leucine switches its uptake from the LAT1 used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch allows for a more efficient uptake and distribution of N-acetyl-L-leucine .

Biochemical Pathways

The compound affects the catabolic pathway of branched-chain amino acids. Branched-chain aminotransferase catalyzes the first reaction in this pathway, a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids . The compound also influences the mTOR signaling pathway, which is involved in protein synthesis .

Pharmacokinetics

The pharmacokinetics of this compound involves its uptake and distribution via MCT1 . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine . MCT1-mediated uptake of N-acetyl-L-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Result of Action

The molecular and cellular effects of the compound’s action involve the normalization of the membrane potential . The compound also plays a role in the activation of leucine-mediated signaling and metabolic processes inside cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of other amino acids in the cell culture media . These amino acids are important nutrients that support cell growth and impact critical quality attributes of biotherapeutics production .

Biochemical Analysis

Cellular Effects

The cellular effects of Z-DL-leucine amide are not well-studied. Leucine, from which this compound is derived, is known to have significant effects on cell function. Leucine can interact with the insulin signaling pathway to stimulate downstream signal control of protein synthesis, which is crucial for muscle maintenance during periods of restricted energy intake

Molecular Mechanism

It is known that the amidases, enzymes that catalyze the hydrolysis of amides, require four essential amino acid side chains in a precisely conserved geometry: a cysteine, two glutamates, and a lysine

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point between 129-135 °C, suggesting that it is stable at room temperature .

Dosage Effects in Animal Models

Research on leucine has shown that it plays a critical role in regulating animal growth and development

Metabolic Pathways

Leucine, from which this compound is derived, is known to modulate insulin signaling and glucose use by skeletal muscle

Transport and Distribution

It is known that acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1)

Subcellular Localization

Research on protein subcellular localization prediction has shown that proteins can be localized to specific compartments or organelles based on targeting signals or post-translational modifications

Properties

IUPAC Name |

benzyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEYMGMOBIYUOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[2-(di-t-butylphosphino)ethyl]amine, 97% (10wt% in Hexane)](/img/structure/B6363289.png)

![1-(((((4-Fluorophenyl)methyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363316.png)

![Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6363325.png)

![[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B6363337.png)

![7,7-Dimethyl-1-((((4-(trifluoromethoxy)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363347.png)

![1-((((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363348.png)